![molecular formula C19H23N3O3 B2948761 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide CAS No. 2034223-35-1](/img/structure/B2948761.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. It is a small molecule that has been shown to have promising results in the treatment of various diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes and reduce the production of inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Future Directions
There are several future directions for research on N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide. One direction is to further investigate its mechanism of action and develop targeted therapies based on its biochemical and physiological effects. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, research could be done to optimize the synthesis method and develop more efficient and cost-effective ways of producing the compound.
Synthesis Methods
The synthesis method of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide is a complex process that involves several steps. The first step involves the preparation of (1R,4R)-4-cyclohexyl-1,2,3,4-tetrahydro-1-naphthalenol, which is then reacted with pyrazine-2-carboxylic acid to form the pyrazin-2-yloxy derivative. The resulting compound is then reacted with m-tolyl chloride to produce the final product, N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide.
Scientific Research Applications
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide has been shown to have potential applications in the field of medicine. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-2-4-17(11-14)24-13-18(23)22-15-5-7-16(8-6-15)25-19-12-20-9-10-21-19/h2-4,9-12,15-16H,5-8,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTAMZBLNTVDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide |
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